molecular formula C8H8FN3 B14230152 1-(1-Azidoethyl)-4-fluorobenzene CAS No. 823189-13-5

1-(1-Azidoethyl)-4-fluorobenzene

Cat. No.: B14230152
CAS No.: 823189-13-5
M. Wt: 165.17 g/mol
InChI Key: CDHHTJIEVYLEFO-UHFFFAOYSA-N
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Description

1-(1-Azidoethyl)-4-fluorobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to a benzene ring substituted with a fluorine atom

Preparation Methods

The synthesis of 1-(1-Azidoethyl)-4-fluorobenzene typically involves the azidation of an appropriate precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-(1-bromoethyl)-4-fluorobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include moderate temperatures and stirring to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

1-(1-Azidoethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form phosphorimidates.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reductions, and copper catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1-(1-Azidoethyl)-4-fluorobenzene

This compound is a chemical compound with diverse applications in scientific research, particularly due to the reactivity of its azido group. The compound serves as a precursor in synthesizing nitrogen-containing heterocycles and complex organic molecules. Its applications span chemistry, biology, and industry.

Chemistry

  • Precursor for Synthesis: this compound is utilized as a building block in the synthesis of various nitrogen-containing heterocycles and complex organic molecules. The azido group's reactivity allows for transformations such as reduction to amines or cycloaddition to form triazoles.
  • Azidation Reactions: The synthesis of this compound typically involves the azidation of a precursor. A common method includes a nucleophilic substitution reaction where a halogenated precursor, such as 1-(1-bromoethyl)-4-fluorobenzene, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Biology

  • Bioorthogonal Chemistry: this compound can be employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. The biological activity of the compound is mainly due to its azido group, which allows for versatile applications in bioconjugation techniques. It can be used to label biomolecules for imaging or therapeutic purposes, making it relevant in drug development and molecular biology research. Its ability to form stable triazole linkages through click chemistry enhances its potential as a tool for targeting specific biological pathways or structures.
  • Hypergolic Ionic Liquids: Azide-functionalized ionic liquids, including compounds like 1-(2-azidoethyl)-1-methylpyrrolidin-1-ium dicyanamide, have demonstrated promise as replacements for toxic hydrazine derivatives in propellant fuels . These ionic liquids exhibit properties such as low melting points, high thermal stability, low viscosities, and hypergolic reactivity .

Industry

  • Advanced Materials Synthesis: this compound is used in synthesizing advanced materials, including polymers and explosives.
  • Production Scale: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Mechanism of Action

The mechanism by which 1-(1-Azidoethyl)-4-fluorobenzene exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to amines or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

1-(1-Azidoethyl)-4-fluorobenzene can be compared with other azido compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other azido compounds.

Properties

CAS No.

823189-13-5

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

1-(1-azidoethyl)-4-fluorobenzene

InChI

InChI=1S/C8H8FN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

CDHHTJIEVYLEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=[N+]=[N-]

Origin of Product

United States

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